![molecular formula C12H13NO3 B13945533 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-furanylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Reaction Mechanism: The furanylmethylamine reacts with the 1,2-benzenediol through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- may involve:
Large-Scale Reactors: The reaction is conducted in large-scale reactors to ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Reduced forms of the original compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): The parent compound, which lacks the furanylmethylamino group.
4-Methylcatechol: A derivative with a methyl group instead of the furanylmethylamino group.
1,4-Benzenediol (Hydroquinone): A similar compound with hydroxyl groups in the para position.
Uniqueness
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- is unique due to the presence of the furanylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-[(furan-2-ylmethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-11-4-3-9(6-12(11)15)7-13-8-10-2-1-5-16-10/h1-6,13-15H,7-8H2 |
Clave InChI |
VTUJFJAPMISIRM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNCC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



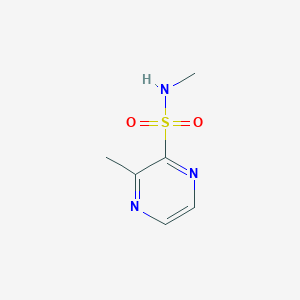
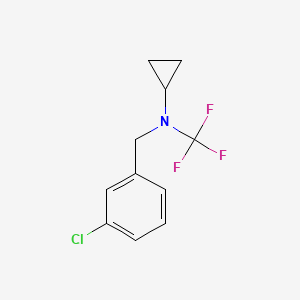
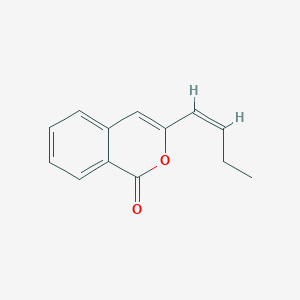
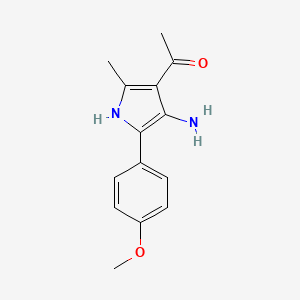
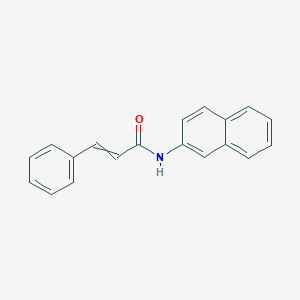
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)

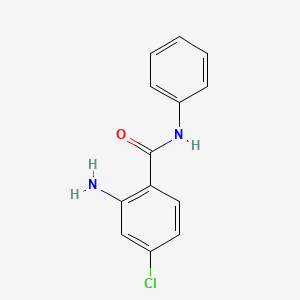
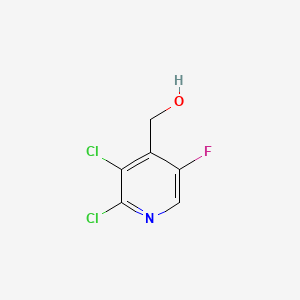

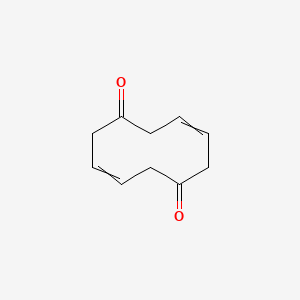
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
